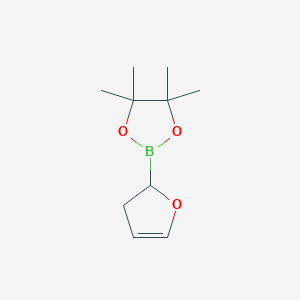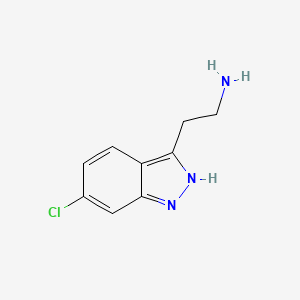
4-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole is a halo-substituted indole derivative This compound is of interest due to its unique structural features, which include a fluorine atom and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole typically involves the reaction of 4-fluoroindole with a pyrazole derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the pyrazole ring is introduced to the indole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions
4-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrazole ring.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
科学的研究の応用
4-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
作用機序
The mechanism of action of 4-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole involves its interaction with specific molecular targets. The fluorine atom and pyrazole ring contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its anticancer properties.
類似化合物との比較
Similar Compounds
4-Fluoro-2-(1H-pyrazol-3-yl)phenol: Another halo-substituted pyrazole derivative with similar structural features.
2-Fluoro-4-(4-(4-fluorophenyl)-1H-pyrazol-3-yl)pyridine: A compound with a similar pyrazole ring but different substitution pattern.
Uniqueness
4-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole is unique due to its specific combination of a fluorine atom and a pyrazole ring attached to an indole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
827317-22-6 |
|---|---|
分子式 |
C11H8FN3 |
分子量 |
201.20 g/mol |
IUPAC名 |
4-fluoro-2-(1H-pyrazol-5-yl)-1H-indole |
InChI |
InChI=1S/C11H8FN3/c12-8-2-1-3-9-7(8)6-11(14-9)10-4-5-13-15-10/h1-6,14H,(H,13,15) |
InChIキー |
UBFFCAKMWJODDX-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C(N2)C3=CC=NN3)C(=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9-Hydroxyfuro[3,4-b]quinolin-1(3H)-one](/img/structure/B11901300.png)


![(4S)-4-Aminospiro[2.4]heptane-1,4-dicarboxylic acid](/img/structure/B11901315.png)

![Ethyl6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B11901330.png)


![4-Bromopyrrolo[1,2-c]pyrimidine](/img/structure/B11901357.png)

![8-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11901372.png)
![[4,4'-Bipyridine]-3-carboxylic acid](/img/structure/B11901378.png)
